molecular formula C8H15NO3 B556390 N-Acetyl-L-isoleucine CAS No. 3077-46-1

N-Acetyl-L-isoleucine

Cat. No. B556390
CAS RN: 3077-46-1
M. Wt: 173,21 g/mole
InChI Key: JDTWZSUNGHMMJM-FSPLSTOPSA-N
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Description

N-Acetyl-L-isoleucine is an N-acetyl-L-amino acid that is L-isoleucine in which one of the nitrogens attached to the nitrogen is replaced by an acetyl group . It is used in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of N-Acetyl-L-isoleucine involves the regulation of amino acid’s biosynthetic pathway, which is of significant importance to maintain homeostasis and cell functions . Amino acids regulate their biosynthetic pathway by end-product feedback inhibition of enzymes catalyzing committed steps of a pathway . The heat capacity and phase behavior of N-Acetyl-L-isoleucine have been reported .


Molecular Structure Analysis

The molecular formula of N-Acetyl-L-isoleucine is C8H15NO3 . Its structure is disrupted in amino acid derivatives, resulting in significant changes in their chemical and physicochemical properties .


Chemical Reactions Analysis

N-Acetyl-L-isoleucine is involved in the degradation of branched-chain amino acids, leading to the accumulation of branched-chain amino acids in the plasma and urine . It is also a substrate for the organic anion transporters .


Physical And Chemical Properties Analysis

N-Acetyl-L-isoleucine has a molecular weight of 173.214 . It is a white powder .

Scientific Research Applications

Thermodynamic Data for Proteinogenic Amino Acids

N-Acetyl-L-isoleucine: is used in the study of thermodynamic properties of amino acids and their derivatives. Research has been conducted to establish reliable thermodynamic data along the saturation curve for this compound . The heat capacity and phase behavior of N-Acetyl-L-isoleucine have been measured, providing reference heat capacities and thermodynamic functions for the crystalline phase from 0 K up to 470 K .

Metabolic Disorder Diagnostics

Increased levels of N-Acetyl-L-isoleucine in urine are associated with Maple Syrup Urine Disease (MSUD) , an inborn error of metabolism. This condition is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, leading to the accumulation of branched-chain amino acids in plasma and urine, and neurological impairments . Monitoring the levels of this compound can aid in the diagnosis and understanding of MSUD.

Reference Standard for Quality Control

N-Acetyl-L-isoleucine: serves as a USP reference standard in specified quality tests and assays. It is used to prepare standard solutions in system suitability testing of liquid chromatographic systems as per USP monograph .

Bioefficacy Studies

This compound is utilized in bioefficacy studies, such as those investigating the effects of isolated compounds on larval development and survival. Such research can provide insights into the biological activity and potential applications of N-Acetyl-L-isoleucine in developmental biology .

Solvent Interaction Studies

N-Acetyl-L-isoleucine: is a model molecule for studying solute-solvent interactions in aqueous media. Its structure allows for the examination of interactions that occur in globular proteins, which is crucial for understanding protein folding and function .

Physicochemical Property Analysis

The zwitterionic structure of amino acid derivatives like N-Acetyl-L-isoleucine results in significant changes in their chemical and physicochemical properties. Analyzing these properties helps in understanding the behavior of small uncharged proteins and their interactions within biological systems .

Mechanism of Action

Target of Action

N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of N-Acetyl-L-Isoleucine .

Biochemical Pathways

N-Acetyl-L-Isoleucine can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-Acetyl-L-Isoleucine as a drug . The enantiomers of N-Acetyl-L-Isoleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-L-Isoleucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .

Action Environment

The action of N-Acetyl-L-Isoleucine is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension N-Acetyl-L-Isoleucine, can be efficiently assimilated .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest N-Acetyl-L-isoleucine . If swallowed, immediate medical assistance should be sought .

Future Directions

N-Acetyl-L-isoleucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

properties

IUPAC Name

(2S,3S)-2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314843
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-isoleucine

CAS RN

3077-46-1
Record name N-Acetyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-46-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylisoleucine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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